2,3-Dimethyl-1-pentene

説明

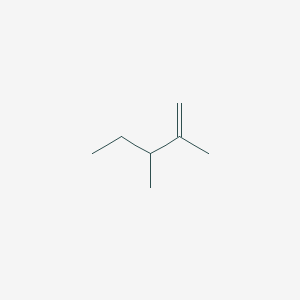

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2,3-dimethylpent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIMAEKMEXJTSNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10863168 | |

| Record name | 2,3-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3404-72-6 | |

| Record name | 2,3-Dimethyl-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3404-72-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethylpent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003404726 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-DIMETHYL-1-PENTENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74134 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylpent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10863168 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dimethylpent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.260 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of 2,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure and bonding of 2,3-dimethyl-1-pentene (C₇H₁₄), an unsaturated hydrocarbon of interest in organic synthesis and as a reference compound in analytical chemistry. This document details the molecule's structural and bonding parameters, spectroscopic signature, and thermochemical properties. Experimental protocols for its synthesis and characterization are also discussed, providing a valuable resource for researchers in the field.

Chemical Structure and Bonding

This compound is a branched-chain alkene with the IUPAC name 2,3-dimethylpent-1-ene. Its chemical structure consists of a five-carbon pentene backbone with two methyl group substituents at the second and third carbon atoms and a terminal double bond between the first and second carbon atoms.

Molecular Formula: C₇H₁₄[1][2]

CAS Number: 3404-72-6[1]

SMILES: CCC(C)C(=C)C[2]

InChI: InChI=1S/C7H14/c1-5-7(4)6(2)3/h7H,2,5H2,1,3-4H3[1]

The bonding in this compound is characterized by a combination of sp³, sp², and s-p orbital overlaps, resulting in both sigma (σ) and pi (π) bonds. The double bond between C1 and C2 consists of one σ bond and one π bond, which is a region of high electron density and the primary site of reactivity for this molecule. The remaining carbon-carbon and carbon-hydrogen bonds are all σ bonds.

Molecular Geometry

| Bond | Calculated Bond Length (Å) | Bond Angle | Calculated Bond Angle (°) |

| C1=C2 | 1.34 | C1=C2-C3 | 123.5 |

| C2-C3 | 1.51 | C1=C2-C(CH₃) | 121.8 |

| C3-C4 | 1.54 | C3-C2-C(CH₃) | 114.7 |

| C4-C5 | 1.53 | C2-C3-C4 | 112.1 |

| C2-C(CH₃) | 1.51 | C2-C3-C(CH₃) | 110.5 |

| C3-C(CH₃) | 1.54 | C4-C3-C(CH₃) | 109.8 |

| C-H (avg.) | 1.09 | H-C-H (avg.) | 109.5 |

Note: These values are estimations from computational models and may vary slightly from experimental data.

The geometry around the C1 and C2 atoms is trigonal planar, consistent with sp² hybridization, while the geometry around the other carbon atoms is tetrahedral, reflecting their sp³ hybridization.

Figure 1: 2D structure of this compound with atom numbering.

Spectroscopic Data

The spectroscopic signature of this compound provides a unique fingerprint for its identification and structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show several distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Calculated Chemical Shift (δ, ppm) | Multiplicity |

| =CH₂ (vinyl) | 4.6 - 4.8 | Singlet |

| -CH- (methine) | 2.0 - 2.3 | Multiplet |

| -CH₂- (methylene) | 1.3 - 1.5 | Multiplet |

| -CH₃ (on C2) | 1.7 - 1.8 | Singlet |

| -CH₃ (on C3) | 0.9 - 1.1 | Doublet |

| -CH₃ (terminal) | 0.8 - 1.0 | Triplet |

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show seven distinct signals, one for each unique carbon atom.

| Carbon Assignment | Calculated Chemical Shift (δ, ppm) |

| C1 (=CH₂) | 108 - 112 |

| C2 (=C<) | 148 - 152 |

| C3 (-CH-) | 40 - 45 |

| C4 (-CH₂-) | 25 - 30 |

| C5 (-CH₃) | 10 - 15 |

| C6 (-CH₃ on C2) | 20 - 25 |

| C7 (-CH₃ on C3) | 15 - 20 |

Note: The chemical shifts are approximate and can be influenced by the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H stretch | =C-H (vinyl) |

| 2960-2850 | C-H stretch | C-H (alkane) |

| ~1645 | C=C stretch | Alkene |

| ~1460 | C-H bend | -CH₂- and -CH₃ |

| ~890 | C-H bend (out-of-plane) | =CH₂ (vinyl) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of this compound results in a molecular ion peak and several fragment ions. The fragmentation pattern is indicative of the molecule's branched structure.

| m/z | Relative Abundance (%) | Possible Fragment Ion |

| 98 | ~20 | [C₇H₁₄]⁺ (Molecular Ion) |

| 83 | ~40 | [C₆H₁₁]⁺ (Loss of •CH₃) |

| 69 | ~100 | [C₅H₉]⁺ (Loss of •C₂H₅) |

| 55 | ~60 | [C₄H₇]⁺ |

| 41 | ~80 | [C₃H₅]⁺ |

Thermochemical Data

The thermochemical properties of this compound are important for understanding its stability and reactivity.

| Property | Value | Units |

| Molecular Weight | 98.19 | g/mol [3] |

| Boiling Point | 84.3 | °C[4] |

| Melting Point | -134.3 | °C[4] |

| Enthalpy of Hydrogenation | -113.5 ± 0.7 | kJ/mol[5] |

Experimental Protocols

Synthesis of this compound via Dehydration of 2,3-Dimethyl-2-pentanol

A common laboratory synthesis of this compound involves the acid-catalyzed dehydration of 2,3-dimethyl-2-pentanol.

Materials:

-

2,3-Dimethyl-2-pentanol

-

Concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Distillation apparatus

-

Separatory funnel

Procedure:

-

Place 2,3-dimethyl-2-pentanol in a round-bottom flask.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture to initiate the dehydration reaction. The alkene product will distill as it is formed.

-

Collect the distillate, which contains the alkene and water.

-

Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer using a separatory funnel.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Purify the this compound by fractional distillation.

Reaction Mechanism:

Figure 2: Dehydration of 2,3-Dimethyl-2-pentanol.

Characterization Methods

The identity and purity of the synthesized this compound can be confirmed using the spectroscopic techniques detailed in Section 2. Gas chromatography (GC) can be employed to assess the purity of the final product.

Reactivity

The primary site of reactivity in this compound is the carbon-carbon double bond. It readily undergoes electrophilic addition reactions.

Electrophilic Addition of HBr

The addition of hydrogen bromide (HBr) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom of the double bond that has more hydrogen atoms (C1), and the bromine atom will add to the more substituted carbon atom (C2), which forms a more stable tertiary carbocation.

Figure 3: Electrophilic addition of HBr to this compound.

Conclusion

This technical guide has provided a detailed analysis of the chemical structure, bonding, spectroscopic properties, and reactivity of this compound. The tabulated data and reaction mechanisms offer a valuable resource for researchers and professionals in the chemical sciences. Further experimental studies would be beneficial to refine the computational data presented and to explore the full range of this molecule's synthetic utility.

References

- 1. homework.study.com [homework.study.com]

- 2. This compound [stenutz.eu]

- 3. researchgate.net [researchgate.net]

- 4. This compound(3404-72-6) IR Spectrum [m.chemicalbook.com]

- 5. C7H16 2,3-dimethylpentane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 2,3-dimethylpentane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2,3-Dimethyl-1-pentene (CAS: 3404-72-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-pentene, with the CAS registry number 3404-72-6, is an aliphatic alkene. This document provides a comprehensive overview of its chemical and physical properties, spectroscopic data, and a representative synthetic workflow. The information herein is intended to be a valuable resource for professionals in research and development.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application in synthetic chemistry, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₄ | [1] |

| Molecular Weight | 98.19 g/mol | [1] |

| Appearance | Colorless liquid | - |

| Boiling Point | 84 - 85 °C | [2] |

| Melting Point | -134.3 °C | - |

| Density | 0.707 g/mL at 20 °C | - |

| Refractive Index (n²⁰/D) | 1.403 | - |

| Solubility | Insoluble in water; soluble in organic solvents. | - |

| Flash Point | -10 °C | - |

| Vapor Pressure | Not available | - |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show characteristic signals for its vinylic, allylic, and aliphatic protons. The approximate chemical shifts (δ) are:

-

~4.7 ppm: (2H, multiplet) - Vinylic protons (=CH₂)

-

~2.0 ppm: (1H, multiplet) - Allylic proton (-CH(CH₃)-)

-

~1.7 ppm: (3H, singlet) - Vinylic methyl protons (-C(CH₃)=)

-

~1.4 ppm: (2H, quartet) - Methylene protons (-CH₂-CH₃)

-

~1.0 ppm: (3H, doublet) - Methyl protons (-CH(CH₃)-)

-

~0.9 ppm: (3H, triplet) - Terminal methyl protons (-CH₂-CH₃)

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Expected chemical shifts are:

-

~148 ppm: Quaternary vinylic carbon (-C(CH₃)=)

-

~110 ppm: Methylene vinylic carbon (=CH₂)

-

~40 ppm: Methine carbon (-CH(CH₃)-)

-

~25 ppm: Methylene carbon (-CH₂-CH₃)

-

~20 ppm: Vinylic methyl carbon (-C(CH₃)=)

-

~15 ppm: Methyl carbon (-CH(CH₃)-)

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups:

-

~3080 cm⁻¹: C-H stretch (vinylic)

-

~2960-2850 cm⁻¹: C-H stretch (aliphatic)

-

~1645 cm⁻¹: C=C stretch (alkene)

-

~1460 cm⁻¹: C-H bend (aliphatic)

Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 98. The fragmentation pattern is characterized by the loss of alkyl groups to form stable carbocations. Common fragments include:

-

m/z = 83: [M - CH₃]⁺

-

m/z = 69: [M - C₂H₅]⁺

-

m/z = 57: [M - C₃H₅]⁺ (allylic cleavage)

Experimental Protocols

Detailed methodologies for the determination of key physicochemical properties are outlined below.

Determination of Boiling Point

The boiling point of this compound can be determined using a simple distillation apparatus.

-

Apparatus: Round-bottom flask, distillation head with a condenser, thermometer, heating mantle, and receiving flask.

-

Procedure:

-

A small volume of this compound is placed in the round-bottom flask along with a few boiling chips.

-

The distillation apparatus is assembled. The thermometer bulb should be positioned just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.

-

The flask is gently heated.

-

The temperature at which a steady stream of distillate is collected in the receiving flask is recorded as the boiling point. The atmospheric pressure should also be recorded.[12][13][14][15][16]

-

Measurement of Density

The density of liquid this compound can be measured using a pycnometer.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance.

-

Procedure:

-

The empty, clean, and dry pycnometer is weighed.

-

The pycnometer is filled with distilled water and weighed again to determine the volume of the pycnometer at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The filled pycnometer is weighed.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

-

Measurement of Refractive Index

The refractive index is determined using a refractometer.

-

Apparatus: Abbe refractometer, constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard of known refractive index (e.g., distilled water).

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed and the light source is adjusted to illuminate the scale.

-

The boundary line between the light and dark fields is brought into sharp focus.

-

The refractive index is read from the scale. The temperature is maintained at 20 °C using the water bath.

-

Synthesis and Purification

A common and versatile method for the synthesis of alkenes is the Wittig reaction.[17][18][19][20][21]

Representative Synthetic Workflow: Wittig Reaction

The synthesis of this compound can be achieved via the Wittig reaction between methyltriphenylphosphonium bromide and 3-methyl-2-pentanone.

Caption: Wittig reaction workflow for the synthesis of this compound.

Purification

The crude product from the synthesis can be purified by distillation.[13][14][15][16]

-

Procedure:

-

The reaction mixture is typically washed with water to remove water-soluble byproducts.

-

The organic layer is separated, dried over an anhydrous drying agent (e.g., MgSO₄), and filtered.

-

The solvent is removed under reduced pressure.

-

The remaining crude product is purified by fractional distillation to isolate this compound based on its boiling point.

-

Safety Information

This compound is a highly flammable liquid and vapor. It may be fatal if swallowed and enters airways. Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), and working in a well-ventilated fume hood are essential when handling this compound.[2][22]

Conclusion

This technical guide provides a detailed overview of the properties, spectroscopic data, and a representative synthesis of this compound. The compiled information serves as a valuable resource for researchers and professionals engaged in chemical synthesis and drug development, facilitating a deeper understanding and effective utilization of this compound.

References

- 1. 1-Pentene, 2,3-dimethyl- [webbook.nist.gov]

- 2. This compound | 3404-72-6 | TCI AMERICA [tcichemicals.com]

- 3. spectrabase.com [spectrabase.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. This compound(3404-72-6) IR Spectrum [m.chemicalbook.com]

- 7. 1-Pentene, 2,3-dimethyl- [webbook.nist.gov]

- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 9. C7H16 mass spectrum of 2,3-dimethylpentane fragmentation pattern of m/z m/e ions for analysis and identification of 2,3-dimethylpentane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Video: Mass Spectrometry: Alkene Fragmentation [jove.com]

- 11. 1-Pentene, 2,3-dimethyl- [webbook.nist.gov]

- 12. d.web.umkc.edu [d.web.umkc.edu]

- 13. How To [chem.rochester.edu]

- 14. Purification of Organic Compounds- Purification Methods in Chemistry [allen.in]

- 15. longdom.org [longdom.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. web.mnstate.edu [web.mnstate.edu]

- 18. Wittig reaction - Wikipedia [en.wikipedia.org]

- 19. Wittig Reaction [organic-chemistry.org]

- 20. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 21. people.chem.umass.edu [people.chem.umass.edu]

- 22. Page loading... [wap.guidechem.com]

Physical properties of 2,3-Dimethyl-1-pentene (boiling point, density)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key physical properties of 2,3-Dimethyl-1-pentene, specifically its boiling point and density. The information is presented to be a valuable resource for professionals in research and development.

Core Physical Properties

This compound is an unsaturated hydrocarbon with the chemical formula C₇H₁₄. Its physical characteristics are crucial for its handling, application, and the design of chemical processes.

Data Summary

The experimentally determined boiling point and density of this compound are summarized in the table below. These values are critical for predicting its behavior in various laboratory and industrial settings.

| Physical Property | Value | Conditions |

| Boiling Point | 84 - 85 °C[1][2][3] | At atmospheric pressure |

| Density | 0.705 - 0.707 g/mL[2][3][4] | At 20 °C |

Experimental Protocols for Property Determination

While specific experimental reports for the determination of these properties for this compound are not detailed in readily available literature, the methodologies would follow standardized procedures for volatile organic compounds and liquid hydrocarbons. The following sections describe the general principles and protocols based on established standards, such as those from ASTM International.

Determination of Boiling Point

The boiling point of a volatile organic liquid like this compound is typically determined using methods that measure the temperature at which its vapor pressure equals the surrounding atmospheric pressure.

Principle: A sample of the liquid is heated, and the temperature of the vapor in equilibrium with the boiling liquid is measured. This temperature, corrected for barometric pressure, is recorded as the boiling point.

Generalized Experimental Protocol (based on ASTM D1078):

-

Apparatus Setup: A distillation flask is charged with a measured volume of this compound and a few boiling chips to ensure smooth boiling. A calibrated thermometer or temperature probe is positioned in the neck of the flask such that the top of the bulb is level with the bottom of the side arm leading to the condenser.

-

Heating: The flask is heated gently. The heating rate is controlled to ensure a steady distillation rate.

-

Equilibrium and Measurement: The temperature is recorded when the vapor is condensing on the thermometer and the first drop of distillate is collected in the receiving vessel. The temperature should remain constant during the distillation of a pure compound.

-

Barometric Correction: The observed boiling point is corrected to the standard atmospheric pressure (101.3 kPa) using established correction factors.

Determination of Density

The density of a liquid hydrocarbon is most accurately determined using a digital density meter or a pycnometer.

Principle: The mass of a precisely known volume of the liquid is measured at a constant temperature. The density is then calculated by dividing the mass by the volume.

Generalized Experimental Protocol (based on ASTM D4052):

-

Apparatus: A calibrated digital density meter with an oscillating U-tube or a calibrated pycnometer is used. The instrument's temperature is controlled to a constant, specified temperature (e.g., 20 °C).

-

Calibration: The instrument is calibrated using fluids of known density, such as dry air and deionized water.

-

Sample Introduction: A small, bubble-free aliquot of this compound is introduced into the measurement cell of the density meter or used to fill the pycnometer.

-

Measurement:

-

Digital Density Meter: The instrument measures the change in the oscillation frequency of the U-tube caused by the sample and calculates the density.

-

Pycnometer: The filled pycnometer is weighed on an analytical balance. The mass of the liquid is determined by subtracting the mass of the empty pycnometer.

-

-

Calculation: The density is calculated as mass/volume. For the pycnometer method, the known volume of the pycnometer at the measurement temperature is used.

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate the relationship between the molecular structure and physical properties of this compound, as well as a generalized workflow for the experimental determination of these properties.

Caption: Molecular structure's influence on physical properties.

Caption: Workflow for determining physical properties.

References

An In-depth Technical Guide to the ¹H NMR Spectrum Analysis of 2,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 2,3-Dimethyl-1-pentene. It includes predicted spectral data, a comprehensive experimental protocol for spectrum acquisition, and visual diagrams to illustrate molecular structure and analytical workflow, tailored for professionals in chemical research and drug development.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six non-equivalent proton environments in the molecule. The predicted chemical shifts (δ), multiplicities, and integration values are summarized in the table below. These predictions are based on computational algorithms that simulate the magnetic environment of each proton.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |

| H_a | 4.66 | Singlet (s) | 1H |

| H_b | 4.61 | Singlet (s) | 1H |

| H_c | 1.66 | Singlet (s) | 3H |

| H_d | 2.04 | Multiplet (m) | 1H |

| H_e | 1.33 | Multiplet (m) | 2H |

| H_f | 0.83 | Triplet (t) | 3H |

| H_g | 0.93 | Doublet (d) | 3H |

Note: Predicted data was generated using online NMR prediction tools. Actual experimental values may vary slightly.

Molecular Structure and Proton Environments

The structure of this compound features several distinct proton environments, the understanding of which is crucial for accurate spectral interpretation. The following diagram illustrates the molecule and the assignment of each unique proton.

13C NMR Spectral Analysis of 2,3-Dimethyl-1-pentene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the Carbon-13 Nuclear Magnetic Resonance (13C NMR) spectral data for 2,3-Dimethyl-1-pentene. This document outlines the observed chemical shifts, details a standard experimental protocol for data acquisition, and presents a structural visualization to correlate the spectral data with the molecular structure.

Data Presentation: 13C NMR Chemical Shifts

The 13C NMR spectrum of this compound was acquired using a Bruker AC-300 spectrometer with Chloroform-d (CDCl3) as the solvent and Tetramethylsilane (TMS) as the reference standard.[1] The observed chemical shifts (δ) are summarized in the table below.

| Carbon Atom | Chemical Shift (δ) in ppm |

| C1 (=CH₂) | 107.2 |

| C2 (C=) | 151.1 |

| C3 (-CH-) | 41.5 |

| C4 (-CH₂-) | 27.2 |

| C5 (-CH₃) | 12.0 |

| C2-CH₃ | 20.3 |

| C3-CH₃ | 17.5 |

Solvent: Chloroform-d; Reference: TMS[1]

Structural Correlation and Visualization

The structure of this compound with carbon atom numbering corresponding to the data table is presented below. The sp² hybridized carbons of the double bond (C1 and C2) exhibit characteristically downfield shifts (100-150 ppm), while the sp³ hybridized carbons appear in the upfield region of the spectrum.[2][3]

Caption: Molecular structure of this compound with 13C NMR assignments.

Experimental Protocol: 13C NMR Spectroscopy

The following outlines a standard protocol for acquiring a 13C NMR spectrum of an alkene like this compound.

1. Sample Preparation:

-

Dissolve approximately 50-100 mg of the analyte (this compound) in about 0.6-0.7 mL of a deuterated solvent, such as Chloroform-d (CDCl₃).[2]

-

Ensure the sample is completely dissolved. If any particulate matter is present, filter the solution through a pipette with a small cotton or glass wool plug into a clean 5 mm NMR tube.

-

Add a small amount of a reference standard, typically Tetramethylsilane (TMS), which is set to 0.00 ppm.

2. NMR Spectrometer Setup:

-

Insert the sample tube into the NMR spectrometer.

-

Lock the spectrometer onto the deuterium signal of the solvent. This compensates for any magnetic field drift.

-

Shim the magnetic field to achieve a homogeneous field across the sample, which results in sharp, well-resolved peaks.

3. Data Acquisition:

-

Set the spectrometer to the 13C nucleus frequency.

-

A proton-decoupled spectrum is typically acquired. This involves irradiating the sample with a broad range of proton frequencies, which collapses the carbon-proton couplings and results in a single sharp peak for each unique carbon atom. This also provides a Nuclear Overhauser Effect (NOE) enhancement of the carbon signals.

-

The acquisition parameters, such as the pulse angle, acquisition time, and relaxation delay, are set to optimize signal-to-noise and ensure accurate integration if quantitative analysis is required.

-

Due to the low natural abundance of the 13C isotope (about 1.1%), multiple scans are acquired and averaged to obtain a spectrum with an adequate signal-to-noise ratio.[2]

4. Data Processing:

-

The acquired free induction decay (FID) is Fourier transformed to produce the frequency-domain NMR spectrum.

-

The spectrum is phased to ensure all peaks are in the absorptive mode.

-

The baseline of the spectrum is corrected to be flat.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

-

The peaks are integrated to determine their relative areas, which in 13C NMR with proton decoupling does not directly correspond to the number of carbons but can give a general indication of the types of carbons (e.g., quaternary carbons are often smaller).

References

An In-depth Technical Guide to the FTIR Spectrum Interpretation of 2,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FTIR) spectrum of 2,3-Dimethyl-1-pentene. The information herein is intended to support research and development activities where the identification and characterization of this compound are critical.

Core Spectral Data

The FTIR spectrum of this compound is characterized by the presence of specific absorption bands that correspond to the vibrational frequencies of its functional groups. As an alkene, the most prominent features arise from the carbon-carbon double bond (C=C) and the associated vinylidene (=C-H) and aliphatic (C-H) bonds.

Quantitative Spectral Data Summary

The following table summarizes the key absorption bands observed in the gas-phase FTIR spectrum of this compound. The data is compiled from the National Institute of Standards and Technology (NIST) database.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3080 | Medium | =C-H Stretch | Alkene (vinylidene) |

| ~2965 | Strong | C-H Asymmetric Stretch | Alkane (methyl & methylene) |

| ~2875 | Strong | C-H Symmetric Stretch | Alkane (methyl & methylene) |

| ~1645 | Medium | C=C Stretch | Alkene |

| ~1465 | Medium | C-H Bend (Scissoring) | Alkane (methylene) |

| ~1375 | Medium | C-H Bend (Symmetric) | Alkane (methyl) |

| ~890 | Strong | =C-H Bend (Out-of-Plane) | Alkene (1,1-disubstituted)[1] |

Experimental Protocols

The acquisition of a high-quality FTIR spectrum for a liquid sample like this compound requires a standardized experimental procedure to ensure reproducibility and accuracy.

Methodology for FTIR Analysis of Liquid Samples

A common and effective method for analyzing non-aqueous liquid samples is through the use of transmission cells.

1. Sample Preparation:

-

Ensure the this compound sample is pure and free of any solvent or water, as these can introduce interfering absorption bands.

-

The sample is typically handled neat (undiluted).

2. Instrumentation and Setup:

-

An FTIR spectrometer, such as one equipped with a deuterated triglycine sulfate (DTGS) detector, is used.

-

Select appropriate IR-transparent windows for the liquid cell, such as Sodium Chloride (NaCl) or Potassium Bromide (KBr) plates.

-

A background spectrum of the empty sample cell or the pure solvent (if used) is recorded to subtract atmospheric and cell-related absorptions.

3. Data Acquisition:

-

A small drop of the liquid sample is placed between the two salt plates, forming a thin film.

-

The plates are mounted in the spectrometer's sample holder.

-

The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are co-added.

4. Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Baseline correction and other spectral manipulations may be performed as needed to clarify peaks.

Visualization of the Interpretation Workflow

The logical process for interpreting the FTIR spectrum of this compound can be visualized as a workflow diagram.

Caption: Workflow for the interpretation of the FTIR spectrum of this compound.

Detailed Interpretation of Key Spectral Features

The structure of this compound contains several key features that give rise to its characteristic FTIR spectrum:

-

=C-H Stretching: The peak around 3080 cm⁻¹ is indicative of the stretching vibration of the C-H bonds on the double bond. This absorption occurs at a higher frequency than the C-H stretching of saturated hydrocarbons.[2][3]

-

C-H Stretching (Alkyl Groups): The strong absorptions just below 3000 cm⁻¹, around 2965 cm⁻¹ and 2875 cm⁻¹, are due to the asymmetric and symmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the pentyl chain and the methyl substituents.[2]

-

C=C Stretching: The absorption of medium intensity at approximately 1645 cm⁻¹ is characteristic of the carbon-carbon double bond stretching vibration.[2][3] The intensity of this peak can vary depending on the symmetry of the alkene.

-

C-H Bending (Alkyl Groups): The peaks at roughly 1465 cm⁻¹ and 1375 cm⁻¹ correspond to the bending vibrations of the C-H bonds in the alkyl portions of the molecule.

-

=C-H Out-of-Plane Bending: The strong band observed near 890 cm⁻¹ is a highly diagnostic feature for a 1,1-disubstituted (geminal) alkene (R₂C=CH₂).[1] This out-of-plane bending vibration, often referred to as a "wag," is typically intense and provides clear evidence for this substitution pattern.

References

An In-depth Technical Guide to the Thermodynamic Properties and Stability of 2,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties and chemical stability of 2,3-Dimethyl-1-pentene. The information contained herein is essential for professionals in chemical research, materials science, and drug development who require a thorough understanding of the energetic landscape and reactivity of this branched alkene. This document presents quantitative data in structured tables, details relevant experimental methodologies, and visualizes key chemical principles and workflows.

Core Thermodynamic Properties

The thermodynamic properties of this compound dictate its behavior in chemical reactions and physical processes. A summary of its key physical and thermodynamic data is provided below.

Table 1: Physical Properties of this compound

| Property | Value | Units | Reference |

| Molecular Formula | C₇H₁₄ | - | [1][2] |

| Molecular Weight | 98.1861 | g/mol | [1][2] |

| CAS Registry Number | 3404-72-6 | - | [1][2] |

| Boiling Point (Tb) | 357 ± 1 | K | [1] |

| Melting Point (Tf) | 136 ± 8 | K | [1] |

Table 2: Thermodynamic Properties of this compound and Related Compounds at 298.15 K

| Property | This compound (liquid) | 2,3-Dimethylpentane (liquid) | Units | Reference/Method |

| Enthalpy | ||||

| Standard Enthalpy of Formation (ΔHf°) | -82.5 ± 1.2 | -208.7 ± 0.8 | kJ/mol | Calculated |

| Enthalpy of Vaporization (ΔHvap) | 33.4 at 326 K | 31.5 | kJ/mol | [1] |

| Enthalpy of Hydrogenation (ΔHhydrog°) | -126.2 ± 0.7 | N/A | kJ/mol | [2] |

| Entropy | ||||

| Standard Molar Entropy (S°) | Estimated: ~330-350 | 345.3 | J/mol·K | Estimation /[3] |

| Gibbs Free Energy | ||||

| Standard Gibbs Free Energy of Formation (ΔGf°) | Estimated: ~60-70 | - | kJ/mol | Calculated |

| Heat Capacity | ||||

| Molar Heat Capacity (Cp) | Estimated: ~210-230 | 218.3 | J/mol·K | Estimation /[3] |

Chemical Stability and Reactivity

The stability of an alkene is a critical factor in its reactivity and potential applications. For this compound, a monosubstituted alkene, its stability is influenced by the arrangement of alkyl groups around the double bond.

Isomerization

The double bond in this compound is in a terminal position. Through isomerization reactions, this double bond can migrate to form more substituted, and therefore more stable, internal alkenes. The most likely isomerization products would be 2,3-Dimethyl-2-pentene (a tetrasubstituted alkene) and 3,4-Dimethyl-2-pentene (a disubstituted alkene). The thermodynamic driving force for these isomerizations is the increased stability of the more highly substituted double bond.

The relative stability of alkene isomers is primarily governed by:

-

Hyperconjugation: The stabilizing interaction of electrons in adjacent C-H sigma bonds with the pi system of the double bond. More substituted alkenes have more opportunities for hyperconjugation.

-

Steric Hindrance: In some highly substituted alkenes, steric strain between bulky alkyl groups can destabilize the molecule.

Based on these principles, 2,3-Dimethyl-2-pentene is expected to be the most thermodynamically stable isomer.

Caption: Isomerization pathways of this compound.

Thermal Decomposition

At elevated temperatures, this compound, like other hydrocarbons, will undergo thermal decomposition (pyrolysis). The decomposition process typically involves the homolytic cleavage of C-C and C-H bonds to form smaller, more stable radical and molecular species. The presence of tertiary and quaternary carbon atoms in the structure of this compound can influence the specific fragmentation pathways. The initial steps of pyrolysis are generally the breaking of the weakest bonds in the molecule.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental techniques. The following sections detail the methodologies for key experiments.

Determination of Enthalpy of Hydrogenation by Calorimetry

The enthalpy of hydrogenation of this compound was experimentally determined by Rogers and Dejroongruang (1989) using a calorimetric method. The general workflow for such an experiment is as follows:

Caption: Experimental workflow for hydrogenation calorimetry.

Methodology Details:

-

Calorimeter Calibration: The heat capacity of the calorimeter is determined by a standard reaction with a known enthalpy change or by electrical calibration.

-

Reaction: A precisely weighed sample of this compound, dissolved in a non-reactive solvent like cyclohexane, is placed in the calorimeter with a hydrogenation catalyst (e.g., platinum oxide).

-

Hydrogenation: After thermal equilibrium is established, hydrogen gas is introduced, and the exothermic hydrogenation reaction proceeds.

-

Temperature Measurement: The change in temperature of the calorimeter system is carefully measured.

-

Calculation: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the alkene.

Calculation of Standard Enthalpy of Formation

The standard enthalpy of formation of this compound can be calculated using its enthalpy of hydrogenation and the known standard enthalpy of formation of its hydrogenation product, 2,3-dimethylpentane, through the application of Hess's Law.

Reaction Scheme:

-

C₇H₁₄(l) + H₂(g) → C₇H₁₆(l) ; ΔH₁ = -126.2 kJ/mol (Enthalpy of Hydrogenation)

-

7C(graphite) + 8H₂(g) → C₇H₁₆(l) ; ΔH₂ = -208.7 kJ/mol (Enthalpy of Formation of 2,3-dimethylpentane)

-

7C(graphite) + 7H₂(g) → C₇H₁₄(l) ; ΔHf°(alkene) = ?

Calculation:

ΔHf°(alkene) = ΔH₂ - ΔH₁ ΔHf°(alkene) = (-208.7 kJ/mol) - (-126.2 kJ/mol) = -82.5 kJ/mol

Relationship Between Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. The Gibbs free energy of formation, which determines the spontaneity of a compound's formation from its elements, is calculated from the enthalpy of formation and the standard entropy.

Caption: Relationship between key thermodynamic properties.

This relationship is crucial for predicting the equilibrium position of chemical reactions involving this compound. A negative Gibbs free energy of formation indicates that the compound is stable with respect to its constituent elements.

Conclusion

This technical guide has summarized the key thermodynamic properties and stability considerations for this compound. The provided data and methodologies offer a foundational understanding for researchers and professionals working with this compound. While experimental data for some properties are lacking, estimation methods and thermodynamic relationships allow for a reasonably comprehensive characterization. Further experimental investigation into the heat capacity and the kinetics of isomerization and thermal decomposition would provide a more complete picture of the behavior of this compound under various conditions.

References

Molecular formula and molecular weight of 2,3-Dimethyl-1-pentene

This guide provides the fundamental molecular properties of 2,3-Dimethyl-1-pentene, a valuable biochemical for research applications. The information is presented to serve researchers, scientists, and professionals in drug development.

Molecular Properties

The foundational data for this compound is summarized below, offering a clear overview of its molecular formula and weight.

| Property | Value |

| Molecular Formula | C₇H₁₄[1][2][3][4] |

| Molecular Weight | 98.19 g/mol [1][3] |

The molecular formula indicates a composition of 7 carbon atoms and 14 hydrogen atoms. The molecular weight is approximately 98.19 grams per mole, a critical parameter for stoichiometric calculations in experimental protocols.[1][3] The NIST WebBook provides a slightly more precise molecular weight of 98.1861 g/mol .[2]

Logical Relationship of Molecular Properties

The following diagram illustrates the direct relationship between the chemical compound and its core molecular identifiers.

Caption: Relationship between this compound and its molecular properties.

References

The Architecture of Branching: A Technical Guide to the Discovery and Historical Synthesis of Branched Alkenes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery and historical evolution of synthetic methodologies for branched alkenes. From early industrial processes to the development of highly stereoselective transformations, this document provides a comprehensive overview of the key reactions that have become central to the construction of these vital structural motifs in organic chemistry, particularly in the synthesis of complex molecules and pharmaceuticals.

A Historical Perspective: From Industrial Feedstocks to Fine Chemicals

The story of branched alkenes begins not in the finesse of a round-bottom flask, but in the large-scale cracking of petroleum. The demand for high-octane gasoline in the early 20th century spurred the development of thermal and later catalytic cracking processes.[1][2][3] These methods, while revolutionary for fuel production, also yielded a variety of smaller, more reactive hydrocarbons, including the simplest branched alkene, isobutylene (2-methylpropene).[4][5][6]

The first commercial fluid catalytic cracking (FCC) unit, which came online in 1942, marked a significant milestone, establishing a reliable source of branched alkenes for the burgeoning chemical industry.[1][7] Isobutylene, for instance, was initially extracted from hydrocarbon mixtures using sulfuric acid, a process patented in 1947.[4] Later, the dehydration of tert-butyl alcohol provided a route to higher purity isobutylene.[4][6] These early industrial methods laid the groundwork for the utilization of branched alkenes as key starting materials.

The mid-20th century witnessed a paradigm shift with the advent of named reactions that offered unprecedented control over the formation of carbon-carbon double bonds. The discovery of the Wittig reaction in 1954 provided a powerful tool for converting ketones and aldehydes into alkenes, including branched variants.[8] This was followed by a cascade of innovative olefination methods, each addressing specific challenges of stereoselectivity and substrate scope. The Julia olefination, reported in 1973, offered a reliable method for the synthesis of E-alkenes.[9] The development of organometallic reagents, particularly Grignard reagents, opened up pathways to branched alkenes through the addition to carbonyls followed by elimination. More recently, the advent of olefin metathesis, recognized with the Nobel Prize in Chemistry in 2005, has provided a powerful and versatile strategy for the construction of highly substituted and complex alkenes.

Key Synthetic Methodologies: Mechanisms and Protocols

The modern synthetic chemist has a diverse toolkit for the construction of branched alkenes. The choice of method is dictated by the desired substitution pattern, stereochemistry, and the functional groups present in the starting materials. This section details the mechanisms and provides experimental protocols for the most significant of these reactions.

The Wittig Reaction: A Cornerstone of Olefin Synthesis

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes and ketones using a phosphorus ylide. The stereochemical outcome of the reaction is highly dependent on the nature of the ylide.

Mechanism:

The reaction proceeds through a [2+2] cycloaddition between the ylide and the carbonyl compound to form an oxaphosphetane intermediate. This intermediate then collapses to form the alkene and triphenylphosphine oxide. For unstabilized ylides, the reaction is typically under kinetic control, leading to the formation of the Z-alkene.

This protocol describes the synthesis of (Z)-stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

-

Benzyltriphenylphosphonium chloride

-

Sodium amide (NaNH₂)

-

Anhydrous tetrahydrofuran (THF)

-

Benzaldehyde

-

Hexane

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add benzyltriphenylphosphonium chloride (1.0 eq).

-

Add anhydrous THF to the flask via syringe.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add sodium amide (1.1 eq) in portions to the stirred suspension.

-

Allow the mixture to warm to room temperature and stir for 1 hour. The formation of the deep red ylide indicates the completion of this step.

-

Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise via syringe.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extract the aqueous layer with hexane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluting with hexane) to afford (Z)-stilbene.

| Ylide Type | Carbonyl | Product | Yield (%) | Z:E Ratio | Reference |

| Unstabilized (R=alkyl) | Aldehyde | Z-alkene | 70-95 | >95:5 | [10] |

| Stabilized (R=CO₂R') | Aldehyde | E-alkene | 80-98 | <5:95 | [10] |

| Semistabilized (R=aryl) | Aldehyde | Mixture | 60-90 | Variable | [10] |

| Unstabilized (R=alkyl) | Ketone | Alkene | 50-80 | Variable | [10] |

The Schlosser modification allows for the synthesis of E-alkenes from non-stabilized ylides. This is achieved by deprotonating the intermediate betaine with a strong base at low temperature, followed by protonation to form the more stable threo-betaine, which then eliminates to the E-alkene.

The Julia Olefination: A Reliable Route to E-Alkenes

The Julia-Lythgoe olefination and its more modern variant, the Julia-Kocienski olefination, are excellent methods for the stereoselective synthesis of E-alkenes. The classical Julia-Lythgoe reaction is a two-step process involving the formation of a β-acyloxysulfone followed by reductive elimination. The Julia-Kocienski modification is a one-pot procedure that offers high E-selectivity.[9][11]

Mechanism (Julia-Kocienski):

The reaction involves the addition of a metalated heteroaryl sulfone to an aldehyde or ketone. The resulting alkoxide undergoes a Smiles rearrangement, followed by elimination of sulfur dioxide and the heteroaryl oxide to give the alkene.

This protocol describes the synthesis of an E-alkene from a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone and an aldehyde.

Materials:

-

Alkyl-PT-sulfone

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Anhydrous dimethoxyethane (DME)

-

Aldehyde

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add the alkyl-PT-sulfone (1.0 eq) and anhydrous DME.

-

Cool the solution to -78 °C.

-

Add a solution of KHMDS (1.1 eq) in DME dropwise.

-

Stir the resulting solution at -78 °C for 30 minutes.

-

Add the aldehyde (1.2 eq) neat or as a solution in DME dropwise.

-

Stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

-

Quench the reaction with saturated aqueous NaHCO₃.

-

Extract the aqueous layer with Et₂O (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the E-alkene.

| Sulfone | Aldehyde | Base | Solvent | Yield (%) | E:Z Ratio | Reference |

| PT-Sulfone | Aromatic | KHMDS | DME | 85-95 | >95:5 | [12] |

| PT-Sulfone | Aliphatic | KHMDS | DME | 70-90 | >95:5 | [12] |

| BT-Sulfone | Aromatic | KHMDS | DME | 75-90 | 80:20 - 90:10 | [2] |

| BT-Sulfone | Aliphatic | KHMDS | DME | 60-85 | 70:30 - 85:15 | [2] |

Grignard Reaction followed by Elimination

A classical and robust method for preparing branched alkenes involves the addition of a Grignard reagent to a ketone or aldehyde to form a tertiary or secondary alcohol, followed by acid-catalyzed dehydration.

Mechanism:

The Grignard reagent acts as a nucleophile, attacking the electrophilic carbonyl carbon. The resulting alkoxide is protonated upon workup to yield the alcohol. Subsequent treatment with a strong acid protonates the hydroxyl group, which then departs as water to form a carbocation. Deprotonation from an adjacent carbon yields the alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, favoring the more substituted alkene.

This protocol describes the synthesis of 2-methyl-2-butene from acetone and ethylmagnesium bromide.

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether (Et₂O)

-

Ethyl bromide

-

Acetone

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Concentrated sulfuric acid (H₂SO₄)

-

Anhydrous calcium chloride (CaCl₂)

Procedure: Part A: Grignard Reagent Formation

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add a solution of ethyl bromide (1.0 eq) in anhydrous Et₂O to the dropping funnel.

-

Add a small portion of the ethyl bromide solution to the magnesium. The reaction should initiate (slight warming and bubbling). If not, gently warm the flask.

-

Once the reaction has started, add the remaining ethyl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30 minutes.

Part B: Addition to Acetone and Dehydration

-

Cool the Grignard reagent solution to 0 °C.

-

Add a solution of acetone (0.9 eq) in anhydrous Et₂O dropwise from the dropping funnel.

-

After the addition, allow the mixture to warm to room temperature and stir for 1 hour.

-

Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl.

-

Separate the organic layer and wash the aqueous layer with Et₂O.

-

Combine the organic layers and dry over anhydrous CaCl₂.

-

Filter and remove the solvent by simple distillation.

-

To the crude tertiary alcohol, add a catalytic amount of concentrated H₂SO₄.

-

Heat the mixture and distill the resulting alkene, 2-methyl-2-butene.

| Ketone/Aldehyde | Grignard Reagent | Product | Yield (%) | Reference |

| Acetone | Ethylmagnesium bromide | 2-Methyl-2-butene | 60-70 | General |

| Cyclohexanone | Methylmagnesium iodide | 1-Methylcyclohexene | 75-85 | General |

| Propanal | Isopropylmagnesium chloride | 2-Methyl-2-pentene | 65-75 | General |

Olefin Metathesis

Olefin metathesis has emerged as a powerful tool for the synthesis of complex molecules, including highly substituted branched alkenes. Cross-metathesis (CM) and ring-closing metathesis (RCM) are particularly useful in this context. The development of well-defined ruthenium and molybdenum catalysts (e.g., Grubbs and Schrock catalysts) has been instrumental in the widespread adoption of this methodology.

Mechanism:

The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps involving a metal carbene and an alkene, via a metallacyclobutane intermediate.

References

- 1. Catalytic Cracking Processes | FSC 432: Petroleum Refining [courses.ems.psu.edu]

- 2. Cracking (chemistry) - Wikipedia [en.wikipedia.org]

- 3. Cracking | Research Starters | EBSCO Research [ebsco.com]

- 4. Isobutylene - American Chemical Society [acs.org]

- 5. Isobutylene - Wikipedia [en.wikipedia.org]

- 6. What is this "isobutylene" I keep hearing pop up in the news? | Office for Science and Society - McGill University [mcgill.ca]

- 7. m.youtube.com [m.youtube.com]

- 8. drugdiscoverytrends.com [drugdiscoverytrends.com]

- 9. Julia olefination - Wikipedia [en.wikipedia.org]

- 10. savemyexams.com [savemyexams.com]

- 11. Formation of carbon–carbon double bonds (Chapter 2) - Modern Methods of Organic Synthesis [cambridge.org]

- 12. chem.libretexts.org [chem.libretexts.org]

Navigating Stereochemistry: An In-depth Technical Guide to the IUPAC Nomenclature of Complex Alkene Isomers

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of molecular sciences, particularly within drug development and materials research, the precise three-dimensional arrangement of atoms—stereochemistry—is of paramount importance. Alkene isomers, characterized by the restricted rotation around a carbon-carbon double bond, present a fundamental and recurring challenge in stereochemical assignment and nomenclature. Misinterpretation or ambiguous naming can lead to significant errors in synthesis, biological testing, and regulatory documentation. This technical guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for complex alkene isomers, with a focus on the robust E/Z notational system. It is designed to serve as a detailed reference for researchers, scientists, and professionals who require an unambiguous and systematic approach to naming these critical molecular structures.

Fundamental Principles of Alkene Isomerism: Beyond Cis and Trans

The traditional cis/trans nomenclature, while useful for simple, disubstituted alkenes, proves inadequate for more complex substitution patterns.[1][2] The IUPAC-preferred method for describing the absolute stereochemistry of double bonds is the E/Z convention.[2] This system provides an unambiguous descriptor for any alkene with two, three, or four substituents.

The designation is based on the Cahn-Ingold-Prelog (CIP) priority rules , which assign a priority to each substituent on the double bond carbons.[1][3][4]

-

Z Isomer : From the German zusammen (together), this descriptor is used when the two higher-priority groups are on the same side of the double bond.[2]

-

E Isomer : From the German entgegen (opposite), this descriptor is used when the two higher-priority groups are on opposite sides of the double bond.[2]

The Cahn-Ingold-Prelog (CIP) Priority Rules

The assignment of E or Z configuration hinges on the correct application of the CIP priority rules to the substituents on each carbon of the double bond.[3][4]

Rule 1: Priority by Atomic Number Substituents are prioritized based on the atomic number of the atom directly attached to the double bond carbon. A higher atomic number confers a higher priority.[4]

Rule 2: Breaking Ties with Subsequent Atoms If the atoms directly attached to the double bond carbon are the same, the priority is determined by proceeding along the substituent chains until a point of difference is reached. The substituent with the atom of higher atomic number at the first point of difference is assigned the higher priority.[1][3]

Rule 3: Handling Multiple Bonds Atoms involved in double or triple bonds are treated as if they were bonded to an equivalent number of single-bonded atoms. This is often referred to as the "phantom atom" method.[1][3] For example, a C=O group is treated as a carbon bonded to two oxygen atoms.

Rule 4: Isotopes When comparing isotopes, the isotope with the higher atomic mass is assigned the higher priority.[5][6]

Rule 5: Lone Pairs A lone pair of electrons is considered to have an atomic number of 0, thus receiving the lowest possible priority.[4]

Nomenclature of Complex Alkenes

Polyenes

For molecules containing multiple double bonds (polyenes), the stereochemistry of each double bond must be specified. The parent chain is numbered to give the double bonds the lowest possible locants. The E or Z descriptor for each double bond is placed in parentheses at the beginning of the IUPAC name, preceded by its locant.[2]

Example: (2E,4Z)-hepta-2,4-diene

Cyclic Alkenes

For cycloalkenes, the double bond is assumed to be between carbons 1 and 2, and numbering proceeds around the ring to give substituents the lowest possible locants. For exocyclic double bonds (where one of the double bond carbons is not part of the ring), the naming follows standard alkene rules, with the cycloalkane treated as a substituent if the acyclic portion containing the double bond is longer.

Experimental Determination of Alkene Stereochemistry

The definitive assignment of E or Z configuration is achieved through experimental techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating alkene stereochemistry in solution.

-

¹H-¹H Coupling Constants (³JHH) : The magnitude of the vicinal coupling constant between protons on a double bond is highly dependent on their dihedral angle. Trans protons (dihedral angle ≈ 180°) exhibit larger coupling constants than cis protons (dihedral angle ≈ 0°).[7][8]

| Isomer Type | Typical ³JHH Range (Hz) |

| cis (Z) | 6 - 12 |

| trans (E) | 12 - 18 |

Table 1: Typical vicinal coupling constant ranges for cis and trans alkene protons.[8]

-

Nuclear Overhauser Effect (NOE) : The NOE is the transfer of nuclear spin polarization between nuclei that are close in space (typically < 5 Å).[9] In a 1D NOE difference experiment or a 2D NOESY experiment, irradiation of a proton on one side of a double bond will result in an enhancement of the signal of a spatially proximate proton. This is particularly useful for tetrasubstituted alkenes where ¹H-¹H coupling is absent. For a Z-isomer, an NOE will be observed between substituents on the same side of the double bond, whereas for an E-isomer, the NOE will be observed between substituents on opposite sides.[9]

Experimental Protocol: 1D NOE Difference Spectroscopy for E/Z Isomer Determination

-

Sample Preparation : Dissolve 5-10 mg of the purified alkene isomer in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) to a final concentration of 10-50 mM in a high-quality NMR tube.

-

Initial ¹H NMR Spectrum : Acquire a standard high-resolution ¹H NMR spectrum to identify the chemical shifts of the key protons on and adjacent to the double bond.

-

NOE Experiment Setup :

-

Select a well-resolved resonance of a substituent proton (e.g., a methyl group) on the double bond for selective irradiation.

-

Set up a 1D NOE difference experiment (e.g., using a selnogp pulse sequence on a Bruker spectrometer).

-

The experiment consists of two parts: one where the target resonance is selectively irradiated with a low-power RF field for a specific mixing time (typically 0.5-2 seconds), and a control experiment where the irradiation is applied at a frequency far from any proton signals.

-

-

Data Acquisition : Acquire the interleaved on-resonance and off-resonance free induction decays (FIDs). A sufficient number of scans (e.g., 128 or more) should be collected to achieve an adequate signal-to-noise ratio, as NOE enhancements are often small (1-5%).

-

Data Processing and Analysis :

-

Subtract the control FID from the irradiated FID. This results in a difference spectrum where only the irradiated peak and any peaks experiencing an NOE are visible.

-

A positive signal for the irradiated peak and other enhanced peaks indicates a through-space interaction.

-

Observe which other proton signals show an enhancement. An enhancement of a signal from a substituent on the same side of the double bond confirms a Z configuration, while enhancement of a signal from a substituent on the opposite side indicates an E configuration.

-

Single-Crystal X-ray Diffraction

For crystalline compounds, single-crystal X-ray diffraction provides the most definitive and unambiguous determination of molecular structure, including the absolute stereochemistry of double bonds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing precise bond lengths, bond angles, and the spatial arrangement of all atoms.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth : Grow a single crystal of the compound of suitable size (typically 0.1-0.3 mm in all dimensions) and quality (free of cracks and defects). This is often achieved through slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.

-

Crystal Mounting : Mount the selected crystal on a goniometer head, typically using a cryoprotectant oil, and flash-cool it in a stream of cold nitrogen gas (e.g., at 100 K) to minimize thermal motion and radiation damage.

-

Data Collection :

-

Place the mounted crystal in the X-ray beam of a diffractometer.

-

Collect a series of diffraction images as the crystal is rotated through various angles. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a few hours.

-

-

Data Processing and Structure Solution :

-

Integrate the raw diffraction data to obtain a list of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement and Validation :

-

Refine the atomic coordinates, and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

-

The final refined structure provides a precise three-dimensional model of the molecule, from which the E or Z configuration of any double bonds can be unequivocally determined.

-

Thermodynamic Stability of Alkene Isomers

In general, trans (E) isomers are thermodynamically more stable than their corresponding cis (Z) isomers. This increased stability is primarily due to the reduction of steric strain, as the larger substituent groups are positioned further apart in the E configuration.[7] The energy difference can be quantified by comparing the heats of hydrogenation (ΔH°hydrog) of the isomers. The less stable isomer will release more heat upon hydrogenation to the corresponding alkane.

| Alkene Isomers | ΔH°hydrog (kJ/mol) | Energy Difference (kJ/mol) | More Stable Isomer |

| cis-2-Butene | -120 | 4 | trans-2-Butene |

| trans-2-Butene | -116 | ||

| cis-2-Hexene | -121 | ~5 | trans-2-Hexene |

| trans-2-Hexene | -116 |

Table 2: Comparison of heats of hydrogenation and relative stability for selected alkene isomers.[7]

Conclusion

The unambiguous assignment of alkene stereochemistry is a critical aspect of modern chemical research and development. The IUPAC's E/Z nomenclature, based on the Cahn-Ingold-Prelog priority rules, provides a systematic and universally applicable framework for this purpose. When coupled with powerful analytical techniques such as NMR spectroscopy and X-ray crystallography, researchers can confidently determine and communicate the precise three-dimensional structure of complex molecules. A thorough understanding of these principles and methodologies is essential for ensuring accuracy, reproducibility, and safety in the synthesis and application of novel chemical entities.

References

- 1. CIP (Cahn-Ingold-Prelog) Priorities | OpenOChem Learn [learn.openochem.org]

- 2. Cahn–Ingold–Prelog priority rules - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. 7.6 Stability of Alkenes - Organic Chemistry | OpenStax [openstax.org]

- 5. srd.nist.gov [srd.nist.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Blue Book P-9 [iupac.qmul.ac.uk]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Navigating the Volatile Landscape: A Technical Guide to Gas Chromatography Retention Time of 2,3-Dimethyl-1-pentene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the principles and practical considerations for determining the gas chromatography (GC) retention time of 2,3-Dimethyl-1-pentene. While a definitive, universal retention time cannot be stated without specific experimental context, this document outlines the critical factors influencing elution, presents a detailed experimental protocol for its determination, and offers a comparative data framework for C7 hydrocarbons. This guide is intended to equip researchers with the necessary knowledge to develop and interpret GC methods for the analysis of this and similar volatile organic compounds.

The Dynamic Nature of Retention Time

The retention time (t_R) in gas chromatography is the time it takes for a specific analyte to travel from the injector, through the chromatographic column, to the detector.[1][2] It is a critical parameter for compound identification and quantification.[1] However, t_R is not an intrinsic property of a molecule but is highly dependent on the analytical conditions.[3][4] Understanding and controlling these variables is paramount for achieving reproducible and reliable results.

Several key factors influence the retention time of an analyte in gas chromatography:

-

Stationary Phase: The chemical nature of the stationary phase within the GC column is a primary determinant of separation.[1] The principle of "like dissolves like" governs the interaction between the analyte and the stationary phase. For a non-polar compound like this compound, a non-polar stationary phase, such as one based on polydimethylsiloxane (e.g., DB-1, HP-1), is typically employed to achieve good separation based on boiling point.[5]

-

Column Temperature: The column oven temperature significantly impacts the vapor pressure of the analyte and, consequently, its retention time.[6][7] Higher temperatures lead to increased analyte volatility and faster elution, resulting in shorter retention times.[6][8] Conversely, lower temperatures increase the interaction with the stationary phase, leading to longer retention times.[6] Temperature programming, where the oven temperature is increased during the analysis, is a common technique to optimize the separation of compounds with a wide range of boiling points.

-

Carrier Gas Flow Rate: The velocity of the mobile phase (carrier gas) through the column affects the time an analyte spends in the stationary phase.[1] A higher flow rate will decrease the retention time, but may also reduce separation efficiency if the flow is too high.[6]

-

Column Dimensions: The length, internal diameter, and film thickness of the stationary phase all influence retention time. Longer columns provide more surface area for interaction, leading to longer retention times and generally better resolution.[1]

-

Analyte Properties: The boiling point and polarity of the analyte are intrinsic properties that influence its retention time. For non-polar columns, compounds generally elute in order of increasing boiling point.

Experimental Protocol for the Determination of this compound Retention Time

The following protocol provides a robust starting point for the analysis of this compound using gas chromatography with flame ionization detection (GC-FID) or mass spectrometry (GC-MS).

1. Sample Preparation:

-

Prepare a standard solution of this compound in a volatile, high-purity solvent (e.g., pentane or hexane) at a known concentration (e.g., 100 ppm).

-

For complex matrices, sample preparation techniques such as headspace analysis or solid-phase microextraction (SPME) may be necessary to isolate the volatile analyte and minimize matrix interference.[5]

2. Gas Chromatography (GC) System and Conditions:

-

Gas Chromatograph: An Agilent 7890A Series GC or similar, equipped with a split/splitless injector and a flame ionization detector (FID) or mass spectrometer (MS).[9]

-

Column: A non-polar capillary column, such as an Agilent CP-Sil 5 CB (50 m x 0.32 mm, 1.2 µm film thickness) or equivalent.[10]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Injector Temperature: 250 °C.

-

Split Ratio: 50:1 (can be adjusted based on sample concentration).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 5 minutes.

-

Ramp: Increase at 5 °C/min to 200 °C.

-

Final hold: Hold at 200 °C for 5 minutes.

-

-

Detector:

-

FID: Temperature: 300 °C, Hydrogen flow: 30 mL/min, Air flow: 300 mL/min, Makeup gas (Nitrogen): 25 mL/min.

-

MS: Transfer line temperature: 280 °C, Ion source temperature: 230 °C, Mass range: m/z 35-350.

-

3. Data Acquisition and Analysis:

-

Inject 1 µL of the prepared standard solution into the GC.

-

Acquire the chromatogram and identify the peak corresponding to this compound based on its mass spectrum (if using GC-MS) or by comparing the retention time to that of a known standard.

-

The retention time is the time at which the apex of the peak elutes.

Comparative Retention Data for C7 Hydrocarbons

While the exact retention time of this compound is dependent on the specific analytical conditions, its elution order relative to other C7 isomers can be predicted based on their boiling points and structural features when using a non-polar stationary phase. Generally, for non-polar columns, compounds with lower boiling points will elute earlier. Branching in the carbon chain tends to lower the boiling point compared to the straight-chain alkane.

| Compound | Molecular Formula | Boiling Point (°C) | Expected Elution Order (Relative to n-Heptane) |

| n-Heptane | C7H16 | 98.4 | Reference |

| 2-Methylhexane | C7H16 | 90.0 | Earlier |

| 3-Methylhexane | C7H16 | 92.0 | Earlier |

| 2,2-Dimethylpentane | C7H16 | 79.2 | Much Earlier |

| 2,3-Dimethylpentane | C7H16 | 89.8 | Earlier |

| 2,4-Dimethylpentane | C7H16 | 80.5 | Much Earlier |

| 3,3-Dimethylpentane | C7H16 | 86.1 | Earlier |

| 3-Ethylpentane | C7H16 | 93.5 | Earlier |

| 2,2,3-Trimethylbutane | C7H16 | 80.9 | Much Earlier |

| This compound | C7H14 | ~93-94 | Similar to or slightly earlier than n-Heptane |

| Methylcyclohexane | C7H14 | 100.9 | Later |

| Toluene | C7H8 | 110.6 | Much Later |

Note: The boiling point of this compound is an estimate and can vary. The expected elution order is a general guideline for non-polar GC columns and may change with different stationary phases or temperature programs.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the gas chromatography retention time of this compound.

Conclusion

The determination of the gas chromatography retention time for this compound is a multifactorial process that requires careful control of experimental parameters. By understanding the principles of chromatographic separation and following a systematic experimental approach, researchers can reliably determine the retention time of this and other volatile compounds. This technical guide provides the foundational knowledge and a practical framework to assist scientists and drug development professionals in their analytical endeavors, ensuring accurate and reproducible results in the characterization of complex chemical mixtures.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. youtube.com [youtube.com]